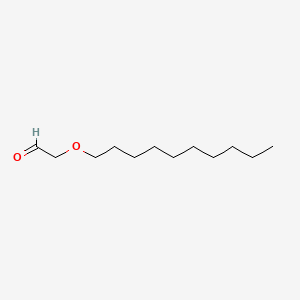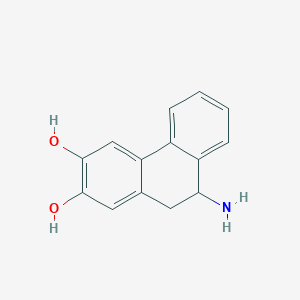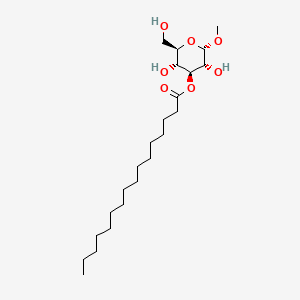
Methyl-O(3)-palmitoyl-alpha-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-O(3)-palmitoyl-alpha-D-glucopyranoside is a complex organic compound that belongs to the class of glycosides It is characterized by the presence of a palmitoyl group attached to the third oxygen of a methylated alpha-D-glucopyranoside
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-O(3)-palmitoyl-alpha-D-glucopyranoside typically involves the esterification of methyl-alpha-D-glucopyranoside with palmitic acid. The reaction is usually catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of immobilized enzymes as catalysts can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl-O(3)-palmitoyl-alpha-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the palmitoyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted glycosides depending on the nucleophile used.
Scientific Research Applications
Methyl-O(3)-palmitoyl-alpha-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and glycosylation reactions.
Biology: The compound is investigated for its role in cell membrane structure and function due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers in cosmetic and pharmaceutical products.
Mechanism of Action
The mechanism of action of Methyl-O(3)-palmitoyl-alpha-D-glucopyranoside involves its interaction with lipid bilayers in cell membranes. The palmitoyl group integrates into the hydrophobic core of the membrane, while the glucopyranoside moiety interacts with the hydrophilic surface. This dual interaction can influence membrane fluidity and permeability, affecting various cellular processes.
Comparison with Similar Compounds
Methyl-O(3)-stearoyl-alpha-D-glucopyranoside: Similar structure but with a stearoyl group instead of a palmitoyl group.
Methyl-O(3)-oleoyl-alpha-D-glucopyranoside: Contains an oleoyl group, introducing unsaturation in the fatty acid chain.
Uniqueness: Methyl-O(3)-palmitoyl-alpha-D-glucopyranoside is unique due to its specific fatty acid chain length and saturation, which confer distinct physicochemical properties. These properties make it particularly suitable for applications requiring specific hydrophobic-hydrophilic balance, such as in drug delivery and membrane studies.
Properties
CAS No. |
66891-06-3 |
|---|---|
Molecular Formula |
C23H44O7 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl] hexadecanoate |
InChI |
InChI=1S/C23H44O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(25)30-22-20(26)18(17-24)29-23(28-2)21(22)27/h18,20-24,26-27H,3-17H2,1-2H3/t18-,20-,21-,22+,23+/m1/s1 |
InChI Key |
POACHHCOUWVQFZ-FXILAVBZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1O)OC)CO)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1O)OC)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


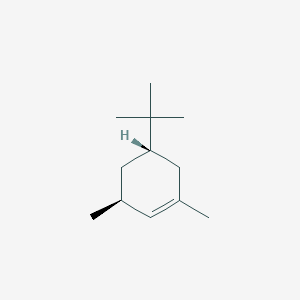
![Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane](/img/structure/B14475242.png)
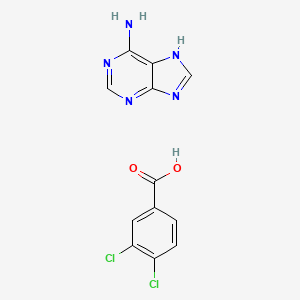


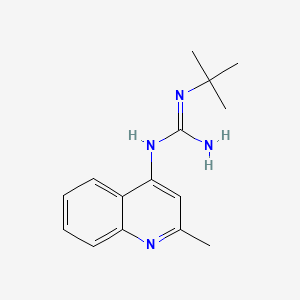

![2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]-](/img/structure/B14475266.png)
![[4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane](/img/structure/B14475270.png)
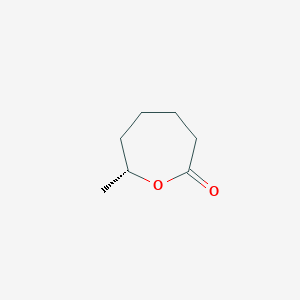
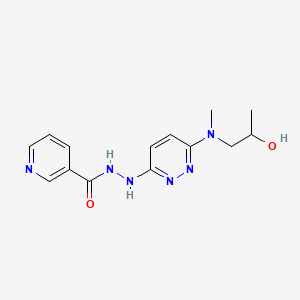
![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride](/img/structure/B14475279.png)
